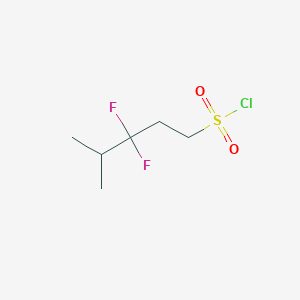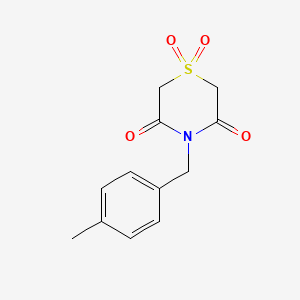
4-(3-Methylpyrazol-1-yl)pyrimidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(3-Methylpyrazol-1-yl)pyrimidine-2-carboxylic acid” is a chemical compound with the molecular formula C9H8N4O2 . It is not intended for human or veterinary use and is for research use only .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “4-(3-Methylpyrazol-1-yl)pyrimidine-2-carboxylic acid”, has been reported in various studies . For instance, one method involves the reaction of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and ethyl 2-cyanoacetate . Other methods involve reactions with diacetyl ketene, enaminonitrile, alkynes, (trimethylsilyl) acetylene, α-methyl or α-methylene ketones, and (hetero)aryl iodides .Molecular Structure Analysis
The molecular structure of “4-(3-Methylpyrazol-1-yl)pyrimidine-2-carboxylic acid” can be found in various databases, such as PubChem . The compound has a molecular weight of 204.189.Chemical Reactions Analysis
Pyrazole derivatives, including “4-(3-Methylpyrazol-1-yl)pyrimidine-2-carboxylic acid”, have been studied for their various chemical reactions . These reactions include interactions with diacetyl ketene, enaminonitrile, alkynes, (trimethylsilyl) acetylene, α-methyl or α-methylene ketones, and (hetero)aryl iodides .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(3-Methylpyrazol-1-yl)pyrimidine-2-carboxylic acid” can be found in databases like PubChem . The compound has a molecular formula of C9H8N4O2 and a molecular weight of 204.189.科学的研究の応用
Organic Synthesis
The compound has been used in the synthesis of a variety of complex structures. For instance, it was used in the synthesis of an aryl-substituted pyrazole via the reaction with potassium tetrachloroplatinate . The synthesized complex exhibited green fluorescence with a maximum at 514 nm .
Photovoltaic Devices
The compound has potential applications in the development of photovoltaic devices. Platinum-group metal complexes, which can be formed with organic ligands like this compound, are important phosphor materials for modern photovoltaic devices .
Organic Light-Emitting Diodes
The compound can be used in the formation of cyclometalated Pt (II) complexes, which are efficient organic light-emitting structures . These complexes have intriguing properties and their photophysical and photochemical properties are strongly dependent on the type of the coordinating ligands .
Anticancer Activity
Pyrimidine and its derivatives, including this compound, have been proven to have anticancer activity . They have been studied against human cancer cell lines and primary CLL cells .
Antiviral Activity
Pyrimidine and its derivatives have been proven to have antiviral activity . This makes the compound a potential candidate for the development of new antiviral drugs .
Antioxidant Activity
The compound has antioxidant activity . It has been shown that cells produce free radicals and reactive oxygen species (ROS) through their routine metabolic pathways, and these compounds increase dramatically under cellular damage . The compound could potentially be used to counteract this oxidative stress .
Anti-Inflammatory Activity
The compound has anti-inflammatory activity . This makes it a potential candidate for the development of new anti-inflammatory drugs .
Neuroprotection
The compound has been studied for its neuroprotective effects . This makes it a potential candidate for the development of new drugs for neurodegenerative diseases .
将来の方向性
特性
IUPAC Name |
4-(3-methylpyrazol-1-yl)pyrimidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c1-6-3-5-13(12-6)7-2-4-10-8(11-7)9(14)15/h2-5H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVLPFIXVYFZSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methylpyrazol-1-yl)pyrimidine-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-(2,4-Dichlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2976047.png)

![4-({[4-(Acetylamino)phenyl]sulfonyl}oxy)-3-bromobenzoic acid](/img/structure/B2976051.png)

![N-[Cyano-(2-methylphenyl)methyl]-2-(3-methoxyphenyl)acetamide](/img/structure/B2976054.png)
